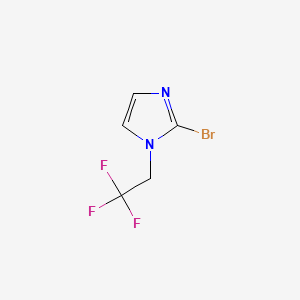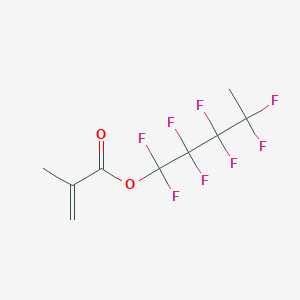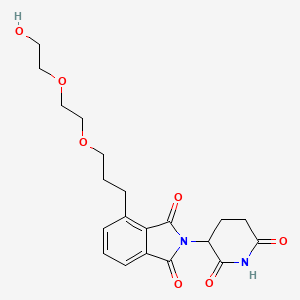
Thalidomide-C3-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-C3-PEG2-OH is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives have found significant applications in modern medicine, particularly in the treatment of multiple myeloma and other cancers. This compound is a functionalized compound that incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and bioavailability.
Méthodes De Préparation
The synthesis of Thalidomide-C3-PEG2-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a series of reactions involving phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. The reaction conditions typically involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the thalidomide and the PEG linker .
Analyse Des Réactions Chimiques
Thalidomide-C3-PEG2-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thalidomide moiety can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives .
Applications De Recherche Scientifique
Thalidomide-C3-PEG2-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of thalidomide derivatives on cellular processes. In medicine, this compound is being investigated for its potential use in targeted drug delivery systems, particularly in the treatment of cancer. The PEG linker enhances the solubility and bioavailability of the compound, making it a promising candidate for drug development .
Mécanisme D'action
The mechanism of action of Thalidomide-C3-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in the proliferation of cancer cells. By targeting these transcription factors, this compound exerts its anti-proliferative effects, making it an effective treatment for multiple myeloma and other cancers .
Comparaison Avec Des Composés Similaires
Thalidomide-C3-PEG2-OH is similar to other thalidomide derivatives, such as Thalidomide-NH-PEG2-COOH and Thalidomide-O-PEG2-NHS ester. These compounds also incorporate PEG linkers to enhance their solubility and bioavailability. this compound is unique in its specific PEG linker structure, which may confer different pharmacokinetic properties and biological activities. The PEG linker in this compound is designed to improve its stability and reduce its immunogenicity, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C20H24N2O7 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,2,4,6-12H2,(H,21,24,25) |
Clé InChI |
LESPYKJOKSFMDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


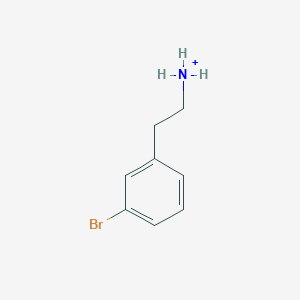
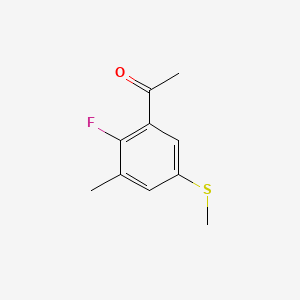
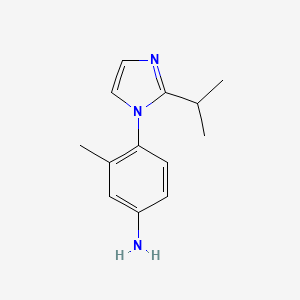
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
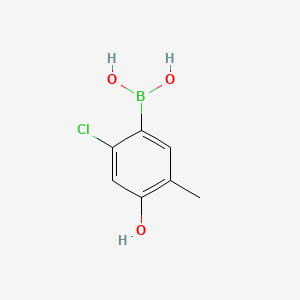
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
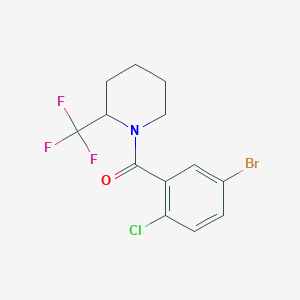
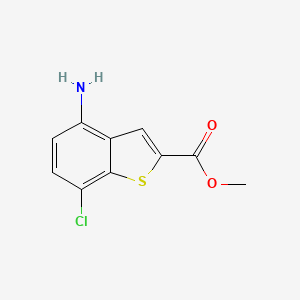

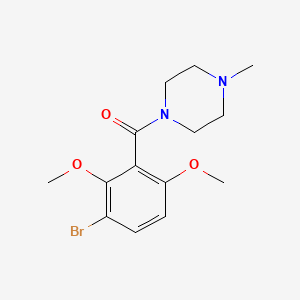
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
